Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-6-11(12(16)18-7-2)10-8-15(9-10)13(17)19-14(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
ZEZKCODYESBUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with ethyl 2-bromo-2-methylpropanoate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for certain enzymes, leading to the formation of biologically active intermediates . The compound may also interact with cellular receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is also used as a building block in organic synthesis and can undergo similar chemical reactions.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in the synthesis of complex molecules and the development of new materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
